molecular formula C18H21NO3S B4228661 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylthio)benzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylthio)benzamide

Cat. No. B4228661
M. Wt: 331.4 g/mol
InChI Key: GIGODXCPKQLUPG-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylthio)benzamide, commonly known as DMPEA-CT, is a synthetic compound that has been widely studied for its potential use in scientific research. DMPEA-CT is a member of the phenethylamine family of compounds, which are known to have a variety of physiological and psychoactive effects.

Mechanism of Action

DMPEA-CT acts as a partial agonist at the 5-HT2A receptor and a weak antagonist at the D2 receptor. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased neurotransmitter activity and potential therapeutic effects.
Biochemical and Physiological Effects:
DMPEA-CT has been shown to have a variety of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and decreased body temperature. It has also been shown to have potential neuroprotective effects, protecting against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

DMPEA-CT has several advantages as a research tool, including its ability to selectively target specific receptors in the brain and its potential therapeutic effects. However, it also has limitations, including its potential for toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic uses.

Future Directions

There are several potential future directions for research on DMPEA-CT. These include further investigation into its mechanism of action, potential therapeutic uses, and potential toxicity. Additionally, research could focus on developing new analogs of DMPEA-CT with improved pharmacological properties and potential therapeutic uses.
In conclusion, DMPEA-CT is a synthetic compound with potential uses as a research tool and therapeutic agent. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been studied extensively. Future research could focus on further understanding its mechanism of action and potential therapeutic uses, as well as developing new analogs with improved properties.

Scientific Research Applications

DMPEA-CT has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and medicinal chemistry. DMPEA-CT has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been shown to have potential as a therapeutic agent for the treatment of certain neurological disorders, such as Parkinson's disease.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-15-9-8-13(12-16(15)22-2)10-11-19-18(20)14-6-4-5-7-17(14)23-3/h4-9,12H,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGODXCPKQLUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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